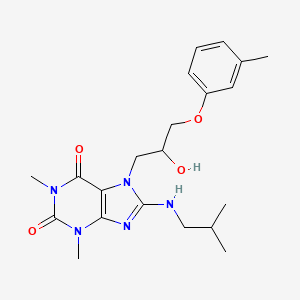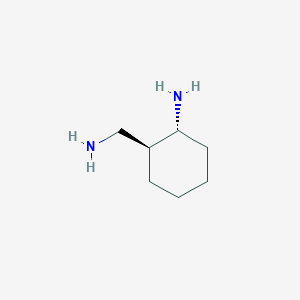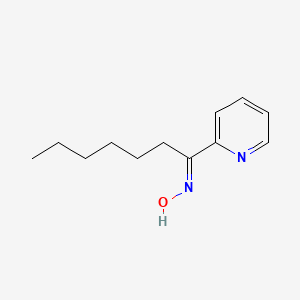
3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid is complex. The InChI code for this compound is1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) . This indicates that the compound has a molecular weight of 237.26 . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid include a melting point of 174-175°C .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on structurally similar compounds to "3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid" has provided insights into their molecular characteristics and interactions. For instance, studies on N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide have highlighted molecular conformation similarities and differences among closely related acetanilides, offering a basis for understanding how structural variations can influence physical and chemical properties. This knowledge is crucial for designing compounds with desired properties for specific applications (Gowda et al., 2007).
Synthesis and Chemical Reactions
Advancements in the synthesis of related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, have been reported. These studies not only provide a methodological framework for producing such compounds efficiently but also explore improvements in technical methods, contributing to the optimization of synthesis processes. This can facilitate the production of these compounds for research and industrial applications, enhancing their accessibility and potential uses (Gong Fenga, 2007).
Biological and Pharmaceutical Applications
Some derivatives of "3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid" have been explored for their biological and pharmaceutical activities. For example, research into the antibacterial, antifungal, and anthelmintic activities of certain sulfonamides and alkylated piperazine derivatives highlights the potential of these compounds in medical and pharmaceutical applications. Molecular docking studies suggest that these compounds could serve as bases for developing new drugs with specific target affinities, indicating a promising area for further investigation (Khan et al., 2019).
Material Science Applications
In material science, the structural and chemical properties of compounds similar to "3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid" have implications for developing new materials with specific functionalities. For instance, the study of polymorphism and crystal shapes of mefenamic acid demonstrates how solvent effects can influence the physical form of a compound, which is crucial for its processing and application in various products (Mudalip et al., 2018).
Safety and Hazards
The safety information available indicates that 3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-acetamido-3-(2,3-dimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8-5-4-6-11(9(8)2)12(7-13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKKZXLPHPEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)O)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)
![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)



![3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2810876.png)





![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)